5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile is a pyridine-based compound that has garnered significant interest in scientific research due to its diverse applications in fields such as material science, pharmaceuticals, and agrochemicals. This compound is characterized by its unique structure, which includes a chloro substituent at the 5-position, a prop-2-en-1-yloxy group at the 6-position, and a carbonitrile group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with an appropriate allylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for the creation of new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of protein kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methoxypyridine-3-carbonitrile: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.
6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile: Lacks the chloro substituent at the 5-position.
5-Chloro-3-cyanopyridine: Lacks the prop-2-en-1-yloxy group at the 6-position.
Uniqueness
5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile is unique due to the combination of its chloro, prop-2-en-1-yloxy, and carbonitrile substituents, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-6-prop-2-enoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-2-3-13-9-8(10)4-7(5-11)6-12-9/h2,4,6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGYILIYVWIAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=N1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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